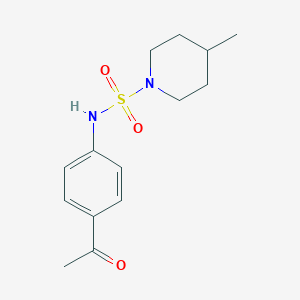

N-(4-acetylphenyl)-4-methylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-methylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11-7-9-16(10-8-11)20(18,19)15-14-5-3-13(4-6-14)12(2)17/h3-6,11,15H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRXLZJBWFTWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-methylpiperidine-1-sulfonamide typically involves the reaction of p-aminoacetophenone with chlorodiphenylphosphine and triethylamine in tetrahydrofuran (THF) to form the desired product . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Pharmacological Studies

N-(4-acetylphenyl)-4-methylpiperidine-1-sulfonamide has been investigated for its pharmacological properties, particularly in the context of its interaction with various biological targets. Studies have shown that sulfonamide derivatives can exhibit significant antibacterial and anti-inflammatory activities, making them candidates for drug development.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess notable antimicrobial properties. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Significant growth inhibition |

| Escherichia coli | 15 µg/mL | Moderate growth inhibition |

Cardiovascular Effects

Sulfonamides have been shown to influence cardiovascular parameters. A study indicated that certain derivatives could modulate perfusion pressure in isolated rat heart models, suggesting potential therapeutic applications in cardiovascular diseases.

Antibacterial Activity

A comprehensive study evaluated the antibacterial effects of various sulfonamide derivatives. The findings revealed that this compound exhibited a strong inhibitory effect on bacterial growth, supporting its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Computational models have predicted the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound, indicating its viability for therapeutic use.

Antihypertensive Agents

Research has indicated that compounds similar to this compound may possess antihypertensive properties. These compounds could be developed to help manage high blood pressure effectively.

Anti-inflammatory Drugs

Given its sulfonamide structure, this compound may also serve as a basis for developing anti-inflammatory medications. Its ability to inhibit inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Key Observations

The acetylphenyl group may act as a hydrogen-bond acceptor, influencing metabolic stability and target binding .

Thermal Stability: N-(4-Acetylphenyl)-4-aminobenzenesulfonamide exhibits a high melting point (208°C) due to intermolecular hydrogen bonding from the amino group, whereas the target compound’s melting point is unreported but likely lower due to reduced polarity .

Pharmacological Implications: The methoxy and amino analogs demonstrate explicit antibacterial and antioxidant activities, while the target compound’s piperidine moiety suggests CNS-targeted applications, akin to other piperidine-derived therapeutics (e.g., analgesics, antipsychotics) .

Acid-Base Properties :

- The pKa of the sulfonamide group (~8.2–8.5) aligns with typical sulfonamides, influencing ionization states under physiological conditions and bioavailability .

Biological Activity

N-(4-acetylphenyl)-4-methylpiperidine-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a piperidine ring, which is known for its pharmacological relevance. The acetylphenyl moiety contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including this compound. The following table summarizes findings related to its anticancer activity:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 2.5 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | 3.0 | Cell cycle arrest in subG0 phase |

| AGS (Gastric Adenocarcinoma) | 1.5 | Mitochondrial membrane depolarization and apoptosis |

In a study assessing the effects on AGS cells, treatment with this compound resulted in a significant increase in cells arrested in the subG0 phase, indicating apoptosis induction. The compound also activated caspases -8 and -9, confirming its role in triggering programmed cell death .

Antibacterial Activity

The antibacterial properties of sulfonamides are well-documented. In vitro studies have shown that this compound exhibits activity against various bacterial strains. The following table presents the antibacterial efficacy:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Bacillus subtilis | 20 | 8 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it has shown promising results in inhibiting carbonic anhydrase (CA) isoforms, which are implicated in tumor progression:

| Enzyme | IC50 (nM) |

|---|---|

| Carbonic Anhydrase IX | 45 |

| Carbonic Anhydrase II | 120 |

The inhibition of CA IX is particularly relevant as it plays a role in maintaining the acidic microenvironment of tumors, thus promoting cancer cell survival .

Case Studies

- Case Study on Gastric Cancer : A study involving AGS cells treated with this compound demonstrated an IC50 value of 1.5 µg/mL. The treatment led to significant apoptosis as evidenced by increased caspase activity and cell cycle arrest .

- Antibacterial Efficacy Against MRSA : In a clinical isolate study, the compound displayed effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 32 µg/mL, suggesting potential therapeutic applications .

- Enzyme Inhibition Profile : The compound was tested against several carbonic anhydrase isoforms, showing selective inhibition towards CA IX with an IC50 of 45 nM, indicating its potential as a lead compound for developing CA inhibitors .

Q & A

Q. What are the established synthetic routes for N-(4-acetylphenyl)-4-methylpiperidine-1-sulfonamide, and how is purity confirmed?

The synthesis typically involves sulfonylation of a piperidine derivative with 4-acetylphenylsulfonyl chloride. A common method includes:

- Step 1 : Reaction of 4-methylpiperidine with 4-acetylphenylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen, catalyzed by triethylamine to form the sulfonamide bond.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Purity Confirmation : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensure >95% purity. Structural validation is achieved using - and -NMR spectroscopy to confirm the presence of acetyl (δ ~2.6 ppm, singlet) and piperidine protons (δ ~1.4–2.8 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.5–8.0 ppm) and acetyl/methyl groups. -NMR confirms sulfonamide (C-SO-N) at δ ~115–120 ppm and acetyl carbonyl (δ ~205 ppm) .

- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 cm, asymmetric) and acetyl (C=O at ~1680 cm) .

- X-ray Crystallography (for single crystals): Resolves bond lengths and dihedral angles (e.g., piperidine chair conformation vs. acetylphenyl plane) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical:

- Key Parameters : Space group (e.g., P2/c), unit cell dimensions (a = 12.8220 Å, b = 8.2709 Å), and torsion angles (e.g., 86.56° between aromatic rings) confirm stereochemistry .

- Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize crystal packing, which informs solubility and stability in biological assays .

- Validation : R-factor (<0.05) and electron density maps exclude alternative conformations .

Q. How to design bioactivity assays for this compound, considering its structural features?

- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinases) based on the sulfonamide moiety’s role in enzyme inhibition .

- Assay Conditions :

- Enzymatic Assays : Use Tris buffer (pH 7.4) with 0.1 mM compound; monitor inhibition via fluorogenic substrates.

- Cellular Uptake : Evaluate permeability using Caco-2 monolayers (logP ~2.5 predicted) .

- Control Experiments : Compare with analogs lacking the acetylphenyl group to isolate structural contributions .

Q. What computational strategies support SAR studies for optimizing this compound?

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., sulfonamide binding to zinc in carbonic anhydrase) .

- QSAR Modeling : Correlate substituent effects (e.g., acetyl vs. nitro groups) with bioactivity using Gaussian-based DFT calculations for electronic parameters (HOMO/LUMO) .

- MD Simulations : Assess conformational stability of the piperidine ring in aqueous environments (NAMD, 100-ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.